4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
Description
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 4-fluorophenoxymethyl group and a nitrile moiety at the 4-position. This scaffold is notable for its role in medicinal chemistry, particularly as a core structure in kinase inhibitors. The fluorine atom enhances electronic properties and metabolic stability, while the nitrile group contributes to binding affinity via dipole interactions or hydrogen bonding with biological targets . The compound has been investigated as a key intermediate in the synthesis of selective cyclin-dependent kinase 9 (CDK9) inhibitors, such as JSH-150 and NVP-2, which exhibit anti-cancer activity .
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14FNO2/c14-11-1-3-12(4-2-11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
InChI Key |
KCRBTBWSGUPGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of (4-fluorophenyl)acetonitrile with dibromopentane and 2,2-dibromodiethyl ether in the presence of sodium hydride in mineral oil . The resulting nitrile is then reduced using lithium aluminum hydride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest several potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the carbonitrile group may enhance cytotoxicity against specific cancer cell lines by interacting with cellular targets involved in proliferation and apoptosis.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes associated with various diseases. For example, the inhibition of specific kinases or phosphatases could be explored using this compound as a lead structure.
- Neurological Applications : The unique combination of functional groups in 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile may allow it to modulate neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease.
Organic Synthesis
In organic synthesis, 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can serve as a versatile intermediate:
- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various reactions, including nucleophilic substitutions and cyclization processes. Its functional groups make it amenable to further modifications.
- Reagent in Chemical Reactions : It can act as a reagent in reactions aimed at producing other heterocyclic compounds or as part of multi-step synthesis protocols in pharmaceutical chemistry.
Biological Interaction Studies
Studies focusing on the biological interactions of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile often explore its binding affinity to proteins and enzymes:
- Binding Affinity : The fluorophenyl group may enhance hydrophobic interactions, while the carbonitrile group could facilitate hydrogen bonding with amino acid side chains in target proteins. This property is crucial for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group is believed to play a crucial role in its biological activity, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
To contextualize the properties and applications of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile, it is compared to structurally analogous compounds below.
Structural Analogues with Modified Substituents
Key Observations :
- Substituent Position : The para-fluorine in the target compound enhances binding interactions compared to ortho-fluorine derivatives, which may sterically hinder target engagement .
- Electron-Withdrawing Groups : Chlorophenyl analogues (e.g., 4-(4-Chlorophenyl)-THP) exhibit reduced metabolic stability compared to fluorophenyl derivatives due to stronger electron-withdrawing effects .
- Extended Functionalization: Addition of thiazole and cyclohexylamino groups (JSH-150) significantly improves CDK9 selectivity and potency, highlighting the importance of auxiliary moieties .
Core Structure Variations
Key Observations :
- Conformational Flexibility : The tetrahydro-2H-pyran core in the target compound adopts a chair conformation, enabling better target binding compared to the boat conformation of 4H-pyran derivatives .
- Electronic Effects : Dihydropyridine derivatives (e.g., 3,5-dicarbonitrile) prioritize calcium channel antagonism, whereas the THP-nitril core in the target compound is optimized for kinase inhibition .
Key Observations :
- Fluorine vs. Chlorine : Fluorophenyl derivatives generally exhibit better solubility and lower toxicity than chlorophenyl analogues.
- Functional Groups : Hydroxymethyl substituents (e.g., ) enhance aqueous solubility but may reduce metabolic stability due to oxidative vulnerability .
Biological Activity
4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15FNO3
- Molecular Weight : 251.26 g/mol
- CAS Number : 50675-18-8
Research indicates that compounds similar to 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile exhibit diverse biological activities, including:
- Antiparasitic Activity : Compounds in this class have been shown to inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. This inhibition can lead to reduced parasitemia in infected hosts .
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit P-glycoprotein (Pgp), which is associated with multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance .
Biological Activity Data
The following table summarizes the biological activities reported for 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile and related compounds:
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antiparasitic | Inhibition of PfATP4 activity | |
| Antitumor | Pgp inhibition leading to reduced resistance | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimalarial Efficacy : In a study evaluating various tetrahydropyran derivatives, one compound exhibited significant efficacy against Plasmodium berghei in mouse models, leading to a 30% reduction in parasitemia at a dosage of 40 mg/kg. This highlights the potential of such compounds as antimalarial agents .
- Cancer Treatment Potential : Another study focused on the synthesis of derivatives that showed promise as Pgp inhibitors. These compounds were tested against various cancer cell lines, demonstrating enhanced cytotoxicity compared to standard treatments, suggesting their utility in combination therapies .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of tetrahydropyran derivatives by modifying their chemical structures to enhance solubility and metabolic stability while maintaining biological activity. The incorporation of polar functional groups has been particularly noted for improving aqueous solubility without compromising antiparasitic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
